[4-(4-Chlorophenyl)-5-(cyclopropylmethoxy)pyridin-2-yl]methanol
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Overview
Description
[4-(4-Chlorophenyl)-5-(cyclopropylmethoxy)pyridin-2-yl]methanol is a chemical compound with a complex structure that includes a chlorophenyl group, a cyclopropylmethoxy group, and a pyridinylmethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Chlorophenyl)-5-(cyclopropylmethoxy)pyridin-2-yl]methanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chlorobenzaldehyde with 2-pyridylmagnesium bromide to form an intermediate, which is then subjected to cyclopropylmethanol in the presence of a base to yield the final product . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the control of temperature to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of catalysts and optimized reaction conditions can further improve the yield and reduce the production costs.
Chemical Reactions Analysis
Types of Reactions
[4-(4-Chlorophenyl)-5-(cyclopropylmethoxy)pyridin-2-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as sodium methoxide (NaOMe) for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Scientific Research Applications
[4-(4-Chlorophenyl)-5-(cyclopropylmethoxy)pyridin-2-yl]methanol has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of [4-(4-Chlorophenyl)-5-(cyclopropylmethoxy)pyridin-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
[4-(4-Chlorophenyl)pyridin-2-yl]methanol: Lacks the cyclopropylmethoxy group, which may affect its chemical properties and biological activities.
[4-(4-Chlorophenyl)-5-methoxypyridin-2-yl]methanol:
Uniqueness
The presence of the cyclopropylmethoxy group in [4-(4-Chlorophenyl)-5-(cyclopropylmethoxy)pyridin-2-yl]methanol imparts unique chemical properties, such as increased steric hindrance and potential for specific interactions with biological targets. This makes the compound distinct from its analogs and may contribute to its specific applications in research and industry.
Properties
Molecular Formula |
C16H16ClNO2 |
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Molecular Weight |
289.75 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyridin-2-yl]methanol |
InChI |
InChI=1S/C16H16ClNO2/c17-13-5-3-12(4-6-13)15-7-14(9-19)18-8-16(15)20-10-11-1-2-11/h3-8,11,19H,1-2,9-10H2 |
InChI Key |
JQKPQRABKPKOPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=C(C=C(N=C2)CO)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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